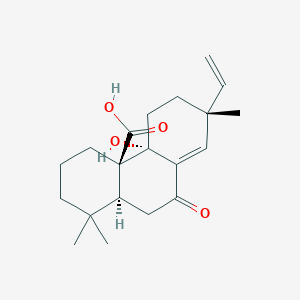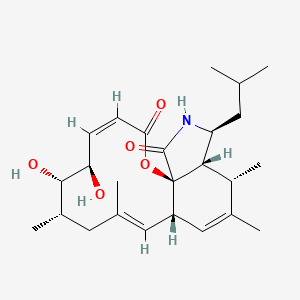
N-辛酰植物鞘氨醇
描述
N-Octanoylphytosphingosine (N-Oct) is a naturally occurring sphingolipid found in mammalian cells. It is an important component of the cell membrane and plays a role in cellular signaling, cell growth and differentiation, and apoptosis. N-Oct is also known as octanoyl-sphingosine, octanoyl-ceramide, and octanoyl-inositol. It has been studied extensively in the laboratory, and its biological and biochemical effects have been well-documented.
科学研究应用
1. 红氧化还原调控在黑色素瘤细胞中的作用
N-辛酰植物鞘氨醇胺在黑色素瘤细胞内的红氧化调控中显示出重要意义。研究表明,对各种试剂处理的黑色素瘤提取物和重组蛋白表现出可逆氧化敏感性,影响DNA结合活性。这可能是由于分子内二硫键的形成。氧化损失DNA结合活性的作用与神经细胞系和组织中凋亡相关的氧化还原变化有关(Smith et al., 1998)。
2. 人类酸性鞘氨醇酶的生物合成和特性
涉及N-辛酰植物鞘氨醇胺的人类酸性鞘氨醇酶研究侧重于该酶的纯化、特性和生物合成。这种在溶酶体功能中至关重要的酶有助于理解法伯氏病等以鞘氨醇积累为特征的疾病(Bernardo et al., 1995)。
3. 膜胆固醇活化
研究表明,N-辛酰植物鞘氨醇胺可以影响膜胆固醇活性。它被发现可以增加人类红细胞中胆固醇的转移速率和平衡分配到各种试剂中,暗示其在与膜磷脂结合的胆固醇竞争中发挥作用(Lange et al., 2005)。
4. 抗缺血前药物的稳定化
N-辛酰植物鞘氨醇胺已被封装在聚乳酸纳米颗粒中,显示不同表面活性剂和纯化方法对这些纳米颗粒特性的影响。这种封装及其在人类血液中的前药物稳定化对与缺血和其他心血管疾病相关的治疗具有重要意义(Leo et al., 2006)。
5. 血管生成和转移治疗的体外和体内评估
与N-辛酰植物鞘氨醇胺相关的N,N,N-三甲基植物鞘氨醇碘化物(TMP)的抗肿瘤活性已在小鼠黑色素瘤细胞中进行评估。它在体外和体内均显示出显著的抑制细胞迁移、管形成和血管生成因子表达的效果。这项研究支持其在治疗转移和与血管生成相关的疾病中的潜在用途(Song et al., 2012)。
6. 大脑成像和发育生物学
与N-辛酰植物鞘氨醇胺相关的光学相干断层扫描(OCT)是大脑成像和发育生物学的一种有前途的工具。它提供了非侵入性成像能力,为大脑组织结构、胚胎发育和大脑功能变化提供了见解(Men et al., 2016)。
未来方向
作用机制
Target of Action
N-Octanoylphytosphingosine is a type of phytoceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a wide variety of physiological functions, including apoptosis, cell growth arrest, differentiation, and intracellular signal transduction .
Mode of Action
As a ceramide analog, it is likely to mimic the behavior of natural ceramides in the body . Ceramides can act as bioactive lipids, regulating a variety of cellular processes, including differentiation, proliferation, and programmed cell death . They can also form channels in the lipid bilayer of the cell membrane that allow the passage of small molecules .
Biochemical Pathways
Ceramides, including N-Octanoylphytosphingosine, are involved in several biochemical pathways. They are synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus for further processing . Ceramides can also be produced by the breakdown of sphingomyelin, a type of sphingolipid found in cell membranes . The balance between ceramide and sphingomyelin levels in the cell membrane is thought to play a key role in cell fate decisions .
Pharmacokinetics
Ceramides are known to be metabolized by ceramidases, which can break them down into sphingosine and a free fatty acid . The resulting sphingosine can then be phosphorylated to form sphingosine-1-phosphate, a molecule that has contrasting biological effects to ceramides .
Result of Action
The cellular effects of N-Octanoylphytosphingosine are likely to be similar to those of other ceramides. This includes the regulation of cell growth and differentiation, the induction of apoptosis, and the modulation of the inflammatory response . The specific effects can vary depending on the cell type and the specific conditions .
Action Environment
The action of N-Octanoylphytosphingosine, like other ceramides, can be influenced by various environmental factors. These include the lipid composition of the cell membrane, the presence of other bioactive lipids, and the activity of enzymes involved in ceramide metabolism . Changes in these factors can affect the balance between ceramide and other sphingolipids, potentially altering the biological effects of N-Octanoylphytosphingosine .
生化分析
Biochemical Properties
N-Octanoylphytosphingosine plays a significant role in biochemical reactions, particularly in the metabolism of sphingolipids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with ceramide synthase, which catalyzes the formation of ceramides from sphingosine and fatty acyl-CoA. N-Octanoylphytosphingosine is also involved in the regulation of sphingomyelinase, an enzyme that hydrolyzes sphingomyelin to produce ceramide. These interactions are crucial for maintaining the balance of sphingolipids in cellular membranes and for regulating cell signaling pathways .
Cellular Effects
N-Octanoylphytosphingosine has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. It affects cell function by modulating the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, N-Octanoylphytosphingosine can alter gene expression by influencing transcription factors and other regulatory proteins. Its impact on cellular metabolism includes the regulation of lipid metabolism and energy production, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of N-Octanoylphytosphingosine involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. It binds to ceramide synthase, enhancing its activity and promoting the synthesis of ceramides. This binding interaction is crucial for the regulation of sphingolipid metabolism. N-Octanoylphytosphingosine also acts as an inhibitor of sphingomyelinase, preventing the hydrolysis of sphingomyelin and maintaining the levels of sphingolipids in the cell membrane. These molecular interactions are essential for the compound’s role in cellular signaling and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Octanoylphytosphingosine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Octanoylphytosphingosine is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to N-Octanoylphytosphingosine has been associated with changes in cellular signaling pathways and metabolic processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of N-Octanoylphytosphingosine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, N-Octanoylphytosphingosine can exhibit toxic or adverse effects, including disruptions in lipid metabolism and cellular signaling. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels. These findings underscore the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-Octanoylphytosphingosine is involved in several metabolic pathways, including the sphingolipid metabolism pathway. It interacts with enzymes such as ceramide synthase and sphingomyelinase, which are key regulators of sphingolipid synthesis and degradation. The compound also affects the levels of metabolites such as ceramides and sphingomyelin, influencing metabolic flux and cellular homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of N-Octanoylphytosphingosine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes by lipid transport proteins, which facilitate its distribution to various cellular compartments. N-Octanoylphytosphingosine can accumulate in specific tissues, where it exerts its effects on cellular function and metabolism. The localization and accumulation of the compound are important factors that determine its efficacy and potential side effects .
Subcellular Localization
N-Octanoylphytosphingosine is localized to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. This subcellular localization is mediated by targeting signals and post-translational modifications that direct the compound to its specific sites of action. The localization of N-Octanoylphytosphingosine is crucial for its activity and function, as it allows the compound to interact with key enzymes and regulatory proteins involved in sphingolipid metabolism and cellular signaling .
属性
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNJLWJVISBYSS-GSLIJJQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)CCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467928 | |
| Record name | N-Octanoyl-Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475995-74-5 | |
| Record name | N-Octanoyl-Phytosphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


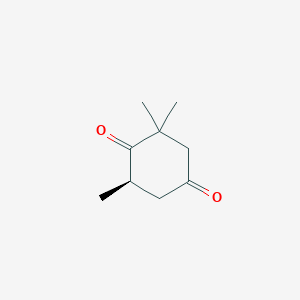
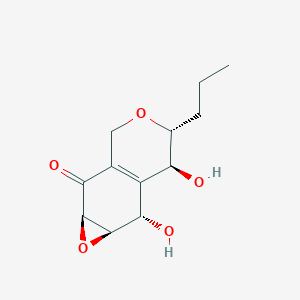
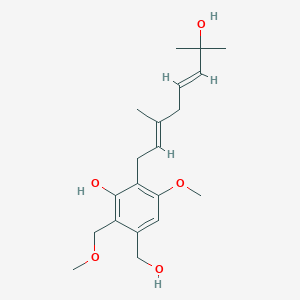

![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)
![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)
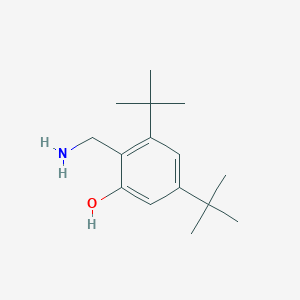
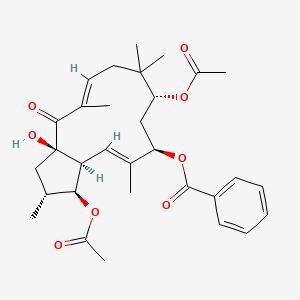
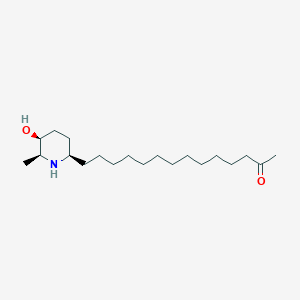
![(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250097.png)

